molecular formula C10H12O3 B13385468 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol CAS No. 31788-39-3

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol

Cat. No.: B13385468
CAS No.: 31788-39-3
M. Wt: 180.20 g/mol
InChI Key: ZIWAQBRTNFYVGR-UHFFFAOYSA-N
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Description

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol is an organic compound with the molecular formula C10H12O3. It is a derivative of eugenol, a naturally occurring compound found in various essential oils. This compound is known for its aromatic properties and is used in various applications, including flavoring, fragrance, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol typically involves the methylation of eugenol. Eugenol is first treated with a base such as potassium hydroxide, followed by the addition of a methylating agent like dimethyl sulfate. The reaction mixture is then distilled to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(prop-2-en-1-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

31788-39-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-6-prop-2-enylbenzene-1,4-diol

InChI

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,11-12H,1,4H2,2H3

InChI Key

ZIWAQBRTNFYVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)O

Origin of Product

United States

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